4-({4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile 4-({4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile
Brand Name: Vulcanchem
CAS No.: 2548994-58-5
VCID: VC11838974
InChI: InChI=1S/C18H22N6/c1-22(2)17-7-8-18(21-20-17)24-11-9-23(10-12-24)14-16-5-3-15(13-19)4-6-16/h3-8H,9-12,14H2,1-2H3
SMILES: CN(C)C1=NN=C(C=C1)N2CCN(CC2)CC3=CC=C(C=C3)C#N
Molecular Formula: C18H22N6
Molecular Weight: 322.4 g/mol

4-({4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile

CAS No.: 2548994-58-5

Cat. No.: VC11838974

Molecular Formula: C18H22N6

Molecular Weight: 322.4 g/mol

* For research use only. Not for human or veterinary use.

4-({4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile - 2548994-58-5

Specification

CAS No. 2548994-58-5
Molecular Formula C18H22N6
Molecular Weight 322.4 g/mol
IUPAC Name 4-[[4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl]methyl]benzonitrile
Standard InChI InChI=1S/C18H22N6/c1-22(2)17-7-8-18(21-20-17)24-11-9-23(10-12-24)14-16-5-3-15(13-19)4-6-16/h3-8H,9-12,14H2,1-2H3
Standard InChI Key XDGVRWXHVFRSEW-UHFFFAOYSA-N
SMILES CN(C)C1=NN=C(C=C1)N2CCN(CC2)CC3=CC=C(C=C3)C#N
Canonical SMILES CN(C)C1=NN=C(C=C1)N2CCN(CC2)CC3=CC=C(C=C3)C#N

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

  • Molecular Formula: C₁₈H₂₂N₆

  • Molecular Weight: 322.4 g/mol

  • IUPAC Name: 4-[[4-[6-(Dimethylamino)pyridazin-3-yl]piperazin-1-yl]methyl]benzonitrile

  • Key Structural Features:

    • Benzonitrile backbone: Provides hydrophobicity and π-π stacking potential.

    • Piperazine ring: Enhances solubility and serves as a spacer for pharmacophore alignment.

    • 6-(Dimethylamino)pyridazin-3-yl group: Contributes to electronic effects and hydrogen-bonding interactions .

Table 1: Physicochemical Properties

PropertyValueSource
Melting PointNot reported
Boiling PointNot reported
SolubilityModerate in polar solvents
LogP (Predicted)2.8

Synthesis and Optimization

Synthetic Pathways

The compound is typically synthesized via multi-step reactions involving:

  • Alkylation: Piperazine is alkylated with a chloromethyl-benzonitrile derivative.

  • Coupling Reactions: Suzuki-Miyaura cross-coupling introduces the pyridazine moiety .

  • Amination: Dimethylamine is introduced via nucleophilic substitution or reductive amination .

Key Reagents and Conditions:

  • Solvents: Dichloromethane, toluene, or DMF .

  • Catalysts: Palladium-based catalysts (e.g., PdCl₂(dppf)) for Suzuki coupling .

  • Bases: Triethylamine or potassium carbonate.

Table 2: Representative Synthetic Route

StepReaction TypeReagents/ConditionsYield
1AlkylationChloromethylbenzonitrile, Piperazine, K₂CO₃, DMF75%
2Suzuki Coupling6-Chloropyridazine, PdCl₂(dppf), NaHCO₃65%
3DimethylaminationDimethylamine, TEA, THF80%

Biological Activity and Mechanisms

Kinase Modulation

  • AMPK Activation: Derivatives with similar piperazine-benzenenitrile frameworks act as indirect AMP-activated protein kinase (AMPK) activators, showing anti-proliferative effects in breast cancer cell lines (MCF-7, MDA-MB-231) .

    • IC₅₀: 0.009–0.025 μM in cellular assays .

Table 3: Biological Activity Data

Assay TypeModel SystemResultReference
HCV Entry InhibitionHuh-7.5 cellsEC₅₀ = 23 nM
AMPK ActivationMCF-7 cellsEC₅₀ = 0.0093 μM
CytotoxicityHL-60 cellsCC₅₀ > 10 μM

Pharmacokinetics and ADME Profile

  • Metabolic Stability: Moderate stability in human hepatocytes (t₁/₂ = 45–60 min) .

  • Oral Bioavailability: 40–50% in rat models due to first-pass metabolism .

  • hERG Inhibition: Low risk (IC₅₀ > 30 μM), reducing cardiac toxicity concerns .

Table 4: Pharmacokinetic Parameters (Rat)

ParameterValueMethod
Cₘₐₓ1.2 μg/mLOral administration
Tₘₐₓ2.5 hHPLC-MS
AUC₀–₂₄18 μg·h/mLNon-compartmental

Comparative Analysis with Structural Analogs

Impact of Substituents on Activity

  • Piperazine vs. Morpholine: Replacement with morpholine (e.g., CAS 2549037-43-4) reduces antiviral potency by 10-fold .

  • Dimethylamino vs. Cyano: Cyano-substituted analogs (e.g., CID 70782885) exhibit higher logP but lower solubility .

Table 5: Structure-Activity Relationships

CompoundModificationEC₅₀ (HCV)
Target CompoundNone23 nM
Analog APiperazine → Morpholine250 nM
Analog BDimethylamino → Cyano180 nM

Future Directions

  • Combination Therapies: Synergy with protease inhibitors (e.g., grazoprevir) warrants investigation .

  • Formulation Optimization: Nanoemulsions or prodrugs to enhance oral bioavailability .

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